molecular formula C10H12ClN5O4 B12841846 (2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12841846
M. Wt: 301.69 g/mol
InChI Key: MHDPPLULTMGBSI-FJFJXFQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable sugar moiety and a purine base.

    Glycosylation Reaction: The sugar moiety is glycosylated with the purine base under acidic or basic conditions to form the nucleoside analog.

    Chlorination: The purine base is chlorinated using reagents like thionyl chloride or phosphorus oxychloride.

    Amination: The chlorinated purine is then aminated using ammonia or an amine source.

Industrial Production Methods

Industrial production of nucleoside analogs involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch Reactors: For controlled reaction conditions.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The purine ring can undergo reduction reactions.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

    Oxidation: Formation of carboxylated nucleoside analogs.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of amino or thiol-substituted nucleoside analogs.

Scientific Research Applications

Chemistry

    Synthesis of Modified Nucleic Acids: Used in the study of nucleic acid structure and function.

Biology

    Enzyme Inhibition Studies: Used to study the inhibition of enzymes involved in nucleic acid metabolism.

Medicine

    Antiviral Agents: Used in the treatment of viral infections like HIV and hepatitis.

    Anticancer Agents: Used in chemotherapy to target rapidly dividing cancer cells.

Industry

    Biotechnology: Used in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The compound exerts its effects by incorporating into nucleic acids, thereby disrupting their normal function. This can inhibit viral replication or induce apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in DNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: An antiviral nucleoside analog used to treat herpes infections.

    Zidovudine: An antiretroviral medication used to treat HIV.

    Gemcitabine: A nucleoside analog used in chemotherapy.

Uniqueness

(2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific structural modifications, which may confer distinct biological activity and therapeutic potential compared to other nucleoside analogs.

Properties

Molecular Formula

C10H12ClN5O4

Molecular Weight

301.69 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H12ClN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6+,9-/m1/s1

InChI Key

MHDPPLULTMGBSI-FJFJXFQQSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)Cl)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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